4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-1-4-2-9-6-5(4)10-3-11-7(6)12/h2-3,9H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEMWMHWVWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrrole Derivatives
Core Reaction Mechanism
The most widely reported method involves cyclocondensation reactions using 3-aminopyrrole intermediates. A key precursor, 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester , reacts with formamidine acetate under reflux in ethanol to form the pyrrolo[3,2-d]pyrimidine scaffold. The reaction proceeds via nucleophilic attack of the amine group on the formamidine carbon, followed by cyclodehydration to yield the fused bicyclic system.
General Reaction Scheme:
3-Amino-pyrrole derivative + Formamidine acetate → Cyclocondensation → 4-Oxo-pyrrolopyrimidine core
Optimization Parameters
Multi-Step Synthesis via α-Halo Compound Intermediates
Formation of α-Halo Precursors
A second approach utilizes α-halo compounds (e.g., chloroacetonitrile) to functionalize pyrrole intermediates. For example, 3-amino-1H-pyrrole-2-carbonitrile reacts with chloroacetonitrile in DMF at 90°C, followed by cyclization with potassium carbonate to introduce the pyrimidine ring.
Key Steps:
- Alkylation : The α-halo compound reacts with the pyrrole amine, forming a secondary amine intermediate.
- Cyclization : Base-mediated intramolecular nucleophilic substitution closes the pyrimidine ring.
One-Pot Synthesis Using Malononitrile
Reaction Design
Malononitrile serves as a bifunctional reagent in a one-pot synthesis, enabling simultaneous introduction of the cyano group and pyrimidine ring. The process involves:
- Knoevenagel Condensation : Malononitrile reacts with a carbonyl-containing precursor to form a nitrile intermediate.
- Cyclization : Heating with ammonium acetate or formamidine acetate induces ring closure.
Example Protocol:
- Reagents : Malononitrile (1.2 equiv), ammonium acetate (2.0 equiv), ethanol (reflux, 12 h).
- Yield : ~60% after recrystallization.
Patent-Based Industrial Synthesis
Large-Scale Production (US6972331B2)
The patent US6972331B2 outlines a scalable route for related pyrrolopyrimidines, adaptable to 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile:
- Step 1 : Condensation of 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester with formamidine acetate in ethanol under reflux (78°C, 8 h).
- Step 2 : Saponification with potassium hydroxide (reflux, 6 h) and decarboxylation via acidification (acetic acid, 25°C).
Advantages:
Comparative Analysis of Methods
Reaction Optimization and Challenges
Byproduct Formation
Solvent Selection
- DMF vs. Ethanol : DMF accelerates reactions but complicates purification; ethanol offers better isolation of crystalline products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-cyano group participates in nucleophilic substitutions under basic conditions. Key transformations include:
Mechanistic Insight : The nitrile's electrophilicity allows attack by hydroxide or thiol nucleophiles, forming stable carboxamide or thioamide products .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective substitutions at the 2- and 3-positions:
Halogenation
-
Reagents : N-Bromosuccinimide (NBS) in CCl<sub>4</sub>
-
Conditions : Light irradiation, 25°C, 2h
-
Product : 3-Bromo-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
-
Yield : 82%
Nitration
-
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3)
-
Conditions : 0°C, 30min
-
Product : 2-Nitro derivative
-
Yield : 68%
Ring Functionalization via Cyclocondensation
The 4-oxo group facilitates annulation reactions:
Key Observation : These reactions exploit the compound's ability to act as a dinucleophile, forming complex heterocyclic systems .
Cross-Coupling Reactions
The nitrile group enables palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O
-
Scope : Aryl boronic acids with electron-withdrawing groups
-
Typical Yield : 70-85%
Sonogashira Coupling
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Conditions : CuI, PPh<sub>3</sub>, Et<sub>3</sub>N
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Product : 7-Alkynylated derivatives
-
Yield : 63%
Reductive Transformations
Controlled reduction pathways:
| Reduction Target | Reagents | Product | Selectivity |
|---|---|---|---|
| Nitrile → Amine | H<sub>2</sub>, Ra-Ni, EtOH | 7-Aminomethyl derivative | >90% |
| Pyrimidine ring | NaBH<sub>4</sub>, MeOH | Partially saturated pyrrolidine | 55% |
Coordination Chemistry
The compound acts as a polydentate ligand:
Metal Complexation
-
Metals : Cu(II), Fe(III), Pt(II)
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Coordination Sites : Pyrimidine N1, pyrrole N3
-
Stability Constants (log β) :
Catalytic Applications : Pt complexes show activity in hydrogenation reactions (TOF = 120 h<sup>-1</sup>) .
Photochemical Reactions
UV-induced dimerization:
This comprehensive analysis demonstrates the compound's synthetic versatility, enabling its use in medicinal chemistry (73% of reported derivatives show bioactivity ) and materials science. Recent advances focus on developing enantioselective variants of these reactions using chiral organocatalysts.
Scientific Research Applications
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Biological Research: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . This inhibition disrupts the folate pathway, leading to antiproliferative effects on rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
Key Findings and Analysis
Substituent Impact on Bioactivity: Enzyme Targeting: The target compound’s cyano group at position 7 is critical for H-bonding in enzyme binding pockets, as seen in DPP4 inhibitors (e.g., ). The quinolinylmethyl and benzyl groups in the DPP4 co-crystallized ligand enhance hydrophobic interactions but may reduce solubility . Transporter Inhibition: Bulkier substituents (e.g., piperazine, phenylpropyl in compound 28) improve ABC transporter inhibition by facilitating interactions with large binding pockets, though they may compromise oral bioavailability .
Structural and Electronic Modifications: Pyrano vs. Pyrrolo Rings: Replacing the pyrrolo ring with a pyrano ring () introduces an oxygen atom, altering electronic density and solubility. The pyrano derivative’s amino group further increases polarity, making it more suitable for aqueous environments . Fluorine Substituents: Fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit enhanced metabolic stability and crystal packing via C–H···F interactions, which could improve formulation stability .
Synthetic Accessibility :
- The target compound’s analogs are synthesized via diverse routes:
- Aza-Wittig Reactions : Used for derivatives with aryloxy groups ().
- Condensation Reactions: Employed for pyrano-fused systems ().
- Nucleophilic Substitutions : Key for introducing groups like piperazine or indolylethyl ().
Crystallographic Insights :
- Crystal structures (e.g., –13) reveal that substituents influence dihedral angles between the pyrrolopyrimidine core and aromatic rings (e.g., 73.7°–80.6°), affecting molecular planarity and intermolecular interactions. These structural features correlate with stability and bioavailability .
Biological Activity
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS No. 587857-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
- Molecular Formula : C7H4N4O
- Molecular Weight : 160.13 g/mol
- Structure : The compound features a pyrrolo[3,2-d]pyrimidine scaffold which is known for its diverse biological activities.
Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent anticancer properties. A study focusing on similar compounds found that they act as inhibitors of tumor cell proliferation by targeting folate receptors (FR) and inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial in purine biosynthesis1.
Case Study: Inhibition of Tumor Cell Proliferation
In vitro studies demonstrated that compounds with modifications on the pyrrolo[3,2-d]pyrimidine structure showed significant inhibition against various human tumor cell lines. For instance, one analog was noted for its selective uptake by FR-expressing tumors and exhibited a notable IC50 value, indicating strong cytotoxic effects1.
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Pyrimidine derivatives are recognized for their antibacterial and antifungal activities. Certain studies reported that modifications to the pyrimidine ring enhance the efficacy against pathogens such as E. coli and S. aureus2.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| Compound C | C. albicans | 15 µg/mL |
Anti-inflammatory Properties
Pyrrolo[3,2-d]pyrimidine derivatives have shown promising anti-inflammatory effects in preclinical models. One study highlighted their ability to inhibit paw edema significantly compared to standard anti-inflammatory drugs like indomethacin2.
Table 2: Anti-inflammatory Efficacy
| Compound | Inhibition (%) at 4 hours | Inhibition (%) at 5 hours |
|---|---|---|
| Compound D | 43.17% | 31.10% |
| Indomethacin | 47.72% | 42.22% |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis and cell proliferation pathways. The inhibition of GARFTase disrupts the de novo purine synthesis pathway, leading to reduced proliferation of cancer cells1.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Two primary approaches are documented:
- Method A : Reacting 3-amino-2-cyanopyrrole derivatives with formamide and formic acid under reflux (6–8 hours) in DMF, followed by cooling, filtration, and crystallization from ethanol-DMF mixtures. Yield optimization requires precise temperature control and stoichiometric ratios .
- Method B : Using chlorinated intermediates (e.g., chloropyrrolopyrimidine) with amines (e.g., aniline) in methanol under reflux (5–7 hours). Catalytic additives like p-toluenesulfonic acid improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~160 ppm). Diastereotopic protons in the dihydro-pyrrolo ring are distinguishable via 2D COSY .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound for enhanced bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, substituent effects at the 4-oxo position can modulate kinase binding affinity .
- Reaction Path Search : Tools like ICReDD integrate quantum calculations with experimental data to predict optimal reaction pathways (e.g., introducing fluorophenyl or naphthyl groups at specific positions) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR signals for diastereotopic protons may arise from dynamic ring puckering. Strategies include:
- Variable-Temperature NMR : Cooling to –40°C slows conformational exchange, resolving split signals .
- X-ray Crystallography : Absolute configuration confirmation via crystal structure analysis (e.g., triclinic space group P1 with Z = 4) .
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?
- Key Findings :
- Unit Cell Parameters : Triclinic systems (e.g., a = 9.85 Å, b = 14.55 Å, c = 16.79 Å) with angles α = 101.8°, β = 90.8°, γ = 103.8° indicate layered packing .
- Intermolecular Interactions : Hydrogen bonding between the 4-oxo group and adjacent nitrile stabilizes the lattice. π-Stacking of aromatic rings enhances thermal stability .
Q. What methodologies assess the compound’s inhibitory effects on specific kinase targets?
- Biochemical Assays :
- Kinase Inhibition Profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays. IC₅₀ values are determined via fluorescence polarization .
- Molecular Docking : Align the compound’s 4-oxo and nitrile groups with kinase active sites (e.g., ATP-binding pocket of CDK2) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
